1-(2,6-Difluorobenzyl)pyrrolidin-3-amine
Overview
Description
1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, also known as DFZ, is a novel compound that belongs to the class of psychoactive substances1. It has a molecular weight of 212.24 g/mol1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine from the web search results.Molecular Structure Analysis
The molecular structure of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine is not explicitly provided in the search results. However, it’s known that the compound has a molecular weight of 212.24 g/mol1.Chemical Reactions Analysis
I’m sorry, but the search results did not provide specific information on the chemical reactions involving 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine.Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine are not fully detailed in the search results. However, it’s known that the compound has a molecular weight of 212.24 g/mol1.Scientific Research Applications
Catalytic Applications in Organometallic Chemistry
1-(2,6-Difluorobenzyl)pyrrolidin-3-amine and related compounds have been explored in the field of organometallic chemistry. For instance, Ge, Meetsma, and Hessen (2009) synthesized and characterized scandium, yttrium, and lanthanum benzyl and alkynyl complexes with related ligands. These complexes demonstrated catalytic activity for the Z-selective linear head-to-head dimerization of phenylacetylenes, with yttrium and lanthanum systems showing the most effective catalysis (Ge, Meetsma, & Hessen, 2009).
Synthesis of Stereoisomers for Antibacterial Applications
Compounds structurally similar to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine have been utilized in synthesizing stereoisomers for antibacterial applications. Schroeder et al. (1992) synthesized several stereochemically pure 3-(1-aminoethyl)pyrrolidines, which are important intermediates (C7 side chains) for quinolone antibacterials (Schroeder et al., 1992).
Crystallography and Molecular Structure Analysis
The crystal and molecular structures of compounds related to 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine have been a subject of study. Hilti, Ottersen, and Seff (1976) determined the crystal structure of a diradical compound using single-crystal X-ray diffraction, providing insights into the molecular geometry and intermolecular hydrogen bonding (Hilti, Ottersen, & Seff, 1976).
Development of Anticancer Agents
Recent studies have focused on the development of pyrrolyl-pyridine heterocyclic compounds, including 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine derivatives, as potential anticancer agents. Mallisetty et al. (2023) synthesized compounds that showed significant anticancer activity against human cervical and breast cancer cell lines (Mallisetty, Ganipisetti, Majhi, & Putta, 2023).
Synthesis of Functionalized Pyrrolidines
The synthesis of functionalized pyrrolidines, including derivatives of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine, is an area of ongoing research. Zhi et al. (2016) developed an asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups through a domino Michael/Mannich [3+2] cycloaddition sequence, showcasing potential medical value (Zhi, Zhao, Liu, Wang, & Enders, 2016).
Safety And Hazards
The safety and hazards associated with 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine are not explicitly mentioned in the search results. However, it’s always important to handle chemicals with care and follow appropriate safety protocols.
Future Directions
The future directions for the research and application of 1-(2,6-Difluorobenzyl)pyrrolidin-3-amine are not specified in the search results.
Please note that this analysis is based on the information available from the search results and may not be comprehensive. For more detailed information, it’s recommended to refer to scientific literature or consult with a chemistry professional.
properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]pyrrolidin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-10-2-1-3-11(13)9(10)7-15-5-4-8(14)6-15/h1-3,8H,4-7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGZDWMOHFVBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=C(C=CC=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorobenzyl)pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.